2-Adamantylhydrazine

Description

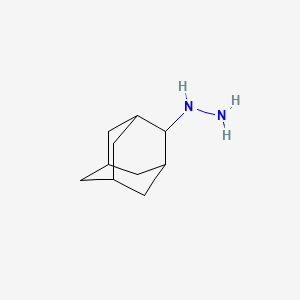

2-Adamantylhydrazine is a hydrazine derivative featuring the adamantane moiety, a rigid, lipophilic bicyclic hydrocarbon known for enhancing metabolic stability and bioavailability in pharmaceuticals . Its structure combines the hydrazine functional group (–NH–NH2) with the adamantyl scaffold, enabling diverse chemical modifications and biological interactions.

Properties

CAS No. |

72614-34-7 |

|---|---|

Molecular Formula |

C10H18N2 |

Molecular Weight |

166.26 g/mol |

IUPAC Name |

2-adamantylhydrazine |

InChI |

InChI=1S/C10H18N2/c11-12-10-8-2-6-1-7(4-8)5-9(10)3-6/h6-10,12H,1-5,11H2 |

InChI Key |

HFBJBTWUFCWYIC-UHFFFAOYSA-N |

SMILES |

C1C2CC3CC1CC(C2)C3NN |

Canonical SMILES |

C1C2CC3CC1CC(C2)C3NN |

Other CAS No. |

72614-34-7 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

The following sections compare 2-adamantylhydrazine derivatives with analogous adamantane-containing hydrazides, hydrazones, and heterocyclic hybrids, focusing on synthesis, structural features, and biological activity.

Key Observations :

- Synthesis Efficiency : Adamantane-1-carboxylic acid hydrazide and N′-(Adamantan-2-ylidene)benzohydrazide are synthesized in high yields (>90%) via condensation reactions, highlighting the robustness of adamantane-hydrazine chemistry .

- Functional Group Diversity: The APH ligand incorporates a pyridylmethylene group, enabling metal chelation and enhanced cytotoxicity compared to non-chelating analogs . In contrast, thioamide derivatives (e.g., 2-[2-(1-adamantyl)acetyl]-hydrazinecarbothioamide) may target enzymes via sulfur-mediated interactions .

Physicochemical Properties

- Lipophilicity: Adamantane derivatives exhibit increased lipophilicity due to their rigid hydrocarbon framework, improving membrane permeability. For instance, this compound derivatives show higher logP values compared to non-adamantane hydrazides .

- Thermal Stability : Crystallographic studies of N′-(Adamantan-2-ylidene)benzohydrazide reveal strong hydrogen-bonded networks (N–H⋯N and C–H⋯O), contributing to high melting points (~517–519 K) and stability .

Anticancer Potential

- Triazole and Thiadiazole Derivatives : 5-(Adamantan-1-yl)-1,3,4-thiadiazol-2-amine () demonstrates cytotoxicity against cancer cell lines, likely due to the thiadiazole ring’s electron-deficient nature, which disrupts DNA synthesis .

- Metal Complexes : APH-Co(II) and APH-Cu(II) complexes exhibit superior cytotoxicity compared to free ligands, with IC₅₀ values <10 μM in some cancer models. This enhancement is attributed to redox-active metal centers generating reactive oxygen species (ROS) .

Antimicrobial and Antiviral Activity

- N′-(Adamantan-2-ylidene)benzohydrazide shows marked antibacterial activity against Gram-positive strains (e.g., S. aureus), likely through membrane disruption via adamantane’s lipophilic insertion .

- Adamantane-1-carbohydrazide derivatives are precursors to influenza A inhibitors, leveraging the adamantane moiety’s ability to block viral ion channels .

Limitations and Challenges

- Solubility : Despite improved lipophilicity, adamantane derivatives often suffer from poor aqueous solubility, necessitating formulation strategies (e.g., PEGylation) .

- Synthetic Complexity : Introducing heterocycles (e.g., triazoles, thiadiazoles) requires multi-step protocols, reducing scalability compared to simpler hydrazides .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.